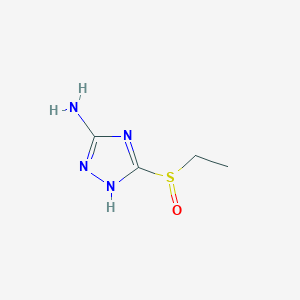

3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine

Overview

Description

3-(Ethylsulfinyl)-1H-1,2,4-triazol-5-amine, also known as ETA, is a synthetic organic compound that has been used in a variety of scientific and medical research applications. It is an important intermediate in the synthesis of various compounds and has been used in a variety of biochemical and physiological studies. ETA has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to study the advantages and limitations of lab experiments. Additionally, this paper will provide a list of potential future directions for research involving ETA.

Scientific Research Applications

Pharmaceutical Drug Development

The triazole ring, a core structure in this compound, is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This compound can serve as a precursor for synthesizing drugs with potential antifungal, anticancer, and cardiovascular activities . Its stability and reactivity make it an ideal candidate for drug design and discovery.

Agricultural Chemistry

In the realm of agricultural chemicals, 5-ethylsulfinyl-1H-1,2,4-triazol-3-amine is used to synthesize herbicides, fungicides, and insecticides . Its structural properties allow for the creation of compounds that can interact with various biological targets, providing protection for crops against a range of pests and diseases.

Material Science

This compound’s derivatives can be utilized in the synthesis of novel materials, such as polymers and metal-organic frameworks (MOFs) . These materials have applications in gas storage, catalysis, and as components in electronic devices due to their porosity and structural diversity.

Coordination Chemistry

As a ligand in coordination chemistry, 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine can bind to metal ions, forming complexes with various geometries and properties . These complexes can be applied in catalysis, magnetic materials, and as sensors due to their adjustable electronic and structural characteristics.

Spectroscopic Studies

The compound’s unique spectroscopic signature makes it valuable for molecular spectroscopy applications. It can be used to investigate the structure and dynamics of organic and inorganic materials, aiding in the development of characterization and quantitation methods .

Biomedical Research

In biomedicine, derivatives of this compound can be used for bioconjugation, creating targeted drug delivery systems, and as contrast agents in medical imaging . The ability to attach to biomolecules and retain stability under physiological conditions makes it a versatile tool in this field.

Supramolecular Chemistry

The triazole ring’s ability to participate in hydrogen bonding and its aromatic character enable the formation of supramolecular structures. These structures have potential applications in the development of self-assembling materials, molecular recognition, and sensor technologies .

Chemical Biology

In chemical biology, 5-ethylsulfinyl-1H-1,2,4-triazol-3-amine can be used for fluorescent imaging and as a building block for synthesizing molecules that interact with biological systems . This allows for the study of biological processes at the molecular level, contributing to our understanding of life sciences.

Mechanism of Action

Target of Action

It’s worth noting that triazole-containing compounds are known to be effective antifungal agents, generally inhibiting ergosterol in the membrane .

Mode of Action

It’s known that triazole compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

It’s known that triazole compounds can affect a variety of biochemical pathways, particularly those involving the production of reactive oxygen species .

Result of Action

It’s known that triazole compounds can have a variety of effects, including antifungal, antibacterial, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name |

5-ethylsulfinyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4OS/c1-2-10(9)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFVNJFQAMZSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)

![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)

![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)

![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)

![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)

![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)